molecular formula C15H27ClN2 B3085786 N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride CAS No. 1158315-36-6

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride

Cat. No.: B3085786
CAS No.: 1158315-36-6
M. Wt: 270.84 g/mol
InChI Key: FUQHTLSGEPXFPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular arrangement, which includes diethyl and 2-methylpropyl groups attached to an aniline base.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride typically involves multiple steps. One common method includes the alkylation of aniline derivatives. The process begins with the reaction of aniline with diethylamine and 2-methylpropylamine under controlled conditions. The reaction is usually catalyzed by a suitable base, such as sodium hydroxide or potassium carbonate, and carried out in an organic solvent like ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Industrial methods also incorporate advanced purification techniques, including distillation and crystallization, to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an analgesic or anesthetic agent.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in pain perception, thereby exerting analgesic effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline
  • N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline
  • N,N-Diethyl-4-{[(2-ethylpropyl)amino]methyl}aniline

Uniqueness

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

N,N-diethyl-4-[(2-methylpropylamino)methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2.ClH/c1-5-17(6-2)15-9-7-14(8-10-15)12-16-11-13(3)4;/h7-10,13,16H,5-6,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQHTLSGEPXFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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